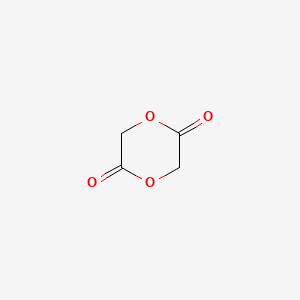







|
REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[O:9][C:7](=[O:8])[C@H:6](C)[O:5][C:3]1=[O:4].[CH2:11]1[O:18][C:16](=[O:17])[CH2:15]O[C:12]1=O>>[CH2:2]1[O:9][C:7](=[O:8])[CH2:6][O:5][C:3]1=[O:4].[C:16]1(=[O:17])[O:18][CH2:11][CH2:12][CH2:2][CH2:1][CH2:15]1
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In this embodiment, LPLG-b-P(GA-co-CL) copolymer is formed
|
|
Type
|
CUSTOM
|
|
Details
|
to form a polymerization solution
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C(=O)OCC(=O)O1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCO1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |